molecular formula C16H23ClN2O4 B2887426 4-chloro-N-(1-(2-methoxyethyl)piperidin-4-yl)benzamide formate CAS No. 1421458-88-9

4-chloro-N-(1-(2-methoxyethyl)piperidin-4-yl)benzamide formate

Cat. No.: B2887426
CAS No.: 1421458-88-9
M. Wt: 342.82
InChI Key: RWBPVEIYZYZVDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-N-(1-(2-methoxyethyl)piperidin-4-yl)benzamide formate is a useful research compound. Its molecular formula is C16H23ClN2O4 and its molecular weight is 342.82. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmacological Applications

Serotonin Receptor Agonists for Gastrointestinal Motility A series of benzamide derivatives, including compounds structurally related to 4-chloro-N-(1-(2-methoxyethyl)piperidin-4-yl)benzamide formate, have been synthesized and evaluated for their serotonin 4 (5-HT4) receptor agonist activity. These compounds have shown promise in enhancing gastrointestinal motility, making them potential candidates for treating gastrointestinal disorders. Specifically, modifications to the piperidine ring's side chain improved intestinal absorption rates and pharmacological profiles for gastrointestinal motility (Sonda et al., 2003; Sonda et al., 2004).

Inhibitors of the Presynaptic Choline Transporter The compound's related structures have also been explored as novel inhibitors of the presynaptic choline transporter (CHT), a target of interest for cognitive and neurological disorders. These studies have led to the identification of potent and selective inhibitors based on benzamide scaffolds, highlighting the versatility of this chemical class in modulating neurotransmitter systems (Bollinger et al., 2015).

Synthetic Methodologies and Characterization

Preparation and Characterization Research has detailed the preparation and characterization of N-allyl-N-(1-(5-bromo-2-((4-chlorobenzyl)oxy)benzyl)piperidin-4-yl)-4-chlorobenzamide, demonstrating the synthetic accessibility of complex benzamide derivatives. These studies provide valuable insights into the chemical properties and potential bioactivities of compounds structurally related to this compound (Bi, 2014; Cheng De-ju, 2014).

Antimicrobial and Anti-inflammatory Properties Further studies have expanded the scope of benzamide derivatives to include antimicrobial and anti-inflammatory properties. Novel benzamides and their metal complexes have been synthesized, showing enhanced activity against various bacterial strains, suggesting additional therapeutic applications beyond the central nervous system (Khatiwora et al., 2013).

Properties

IUPAC Name

4-chloro-N-[1-(2-methoxyethyl)piperidin-4-yl]benzamide;formic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21ClN2O2.CH2O2/c1-20-11-10-18-8-6-14(7-9-18)17-15(19)12-2-4-13(16)5-3-12;2-1-3/h2-5,14H,6-11H2,1H3,(H,17,19);1H,(H,2,3)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWBPVEIYZYZVDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CCC(CC1)NC(=O)C2=CC=C(C=C2)Cl.C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.